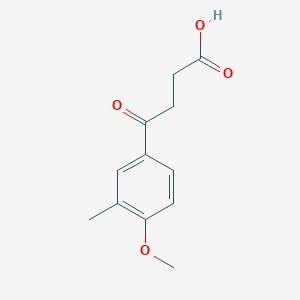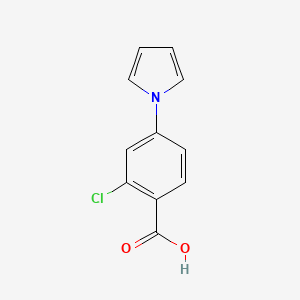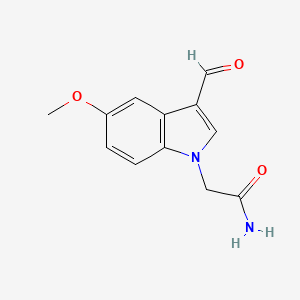
4-(4-甲氧基-3-甲基苯基)-4-氧代丁酸
描述
4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶联免疫吸附测定(ELISA)开发
4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid,一个相关的半抗原,被合成并用于开发一种敏感的ELISA,用于分析水果样品中的有机磷杀虫剂fenthion (Zhang et al., 2008)。
细胞系中的凋亡诱导
一项研究发现,4-甲硫基-2-氧代丁酸,一个密切相关的化合物,在BAF3小鼠淋巴细胞中诱导凋亡,突显其在细胞凋亡机制中的潜在作用 (Quash et al., 1995)。
香豆素的合成
关于香豆素的光化学合成的研究涉及照射各种酸的酯,包括结构类似于4-(4-甲氧基-3-甲基苯基)-4-氧代丁酸的3-氧代丁酸。这项工作有助于理解香豆素合成途径 (Álvaro et al., 1987)。
白三烯D4拮抗剂和5-脂氧合酶抑制剂
一系列苯并杂环[(甲氧基苯基)氨基]氧代烷酸酯,与4-(4-甲氧基-3-甲基苯基)-4-氧代丁酸结构相关,被合成并测试其对白三烯D4和卵清蛋白诱导的支气管痉挛的抑制活性,有助于研究抗炎药物 (Musser et al., 1987)。
抗炎和镇痛活性
关于1-芳基-1H-吡唑-5-乙酸,其中包括4-甲氧基-2-二甲氨基甲烯-3-氧代丁酸衍生物的研究,在动物模型中显示出显著的抗炎和镇痛活性,有助于开发新的药物 (Menozzi et al., 1994)。
蛋氨酸拯救途径和凋亡
4-甲硫基-2-氧代丁酸(MTOB),是蛋氨酸拯救途径的一部分,与所讨论的酸结构相关,被发现抑制人类细胞系的生长并诱导凋亡,暗示在癌症治疗中具有潜在的治疗应用 (Tang et al., 2006)。
属性
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNVNQBKNSPKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390356 | |
| Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33446-14-9 | |
| Record name | 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1307033.png)


![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)




